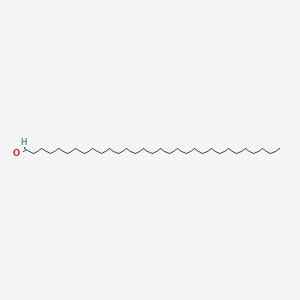![molecular formula C8H14O2 B14306122 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane CAS No. 116409-36-0](/img/structure/B14306122.png)
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,9-dioxabicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a nine-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an ester group followed by oxidative opening of the three-membered ring . Another approach includes the double intramolecular hetero-Michael addition of a diol upon an ynone to generate the bicyclic ketal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes involved in the breakdown of neurotransmitters . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and leading to increased levels of neurotransmitters in the brain.
Comparaison Avec Des Composés Similaires
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
2,8-Dioxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atoms.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This isomer has two methyl groups instead of one, which can affect its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Propriétés
Numéro CAS |
116409-36-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
Clé InChI |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(O1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




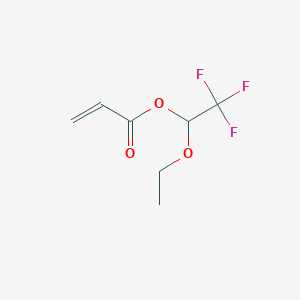
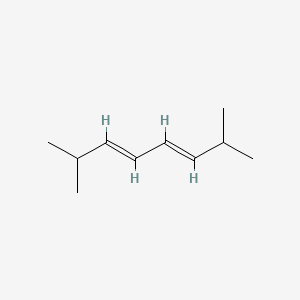
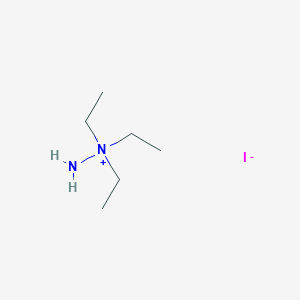
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
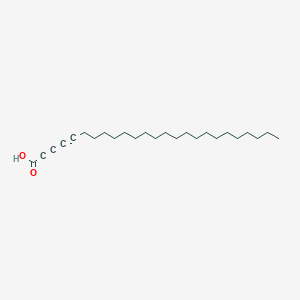
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
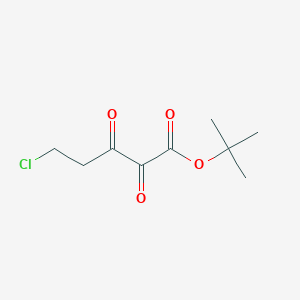
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
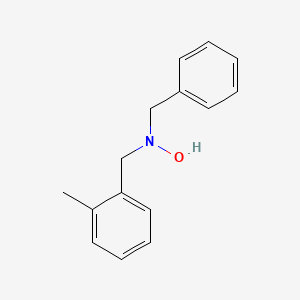
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
